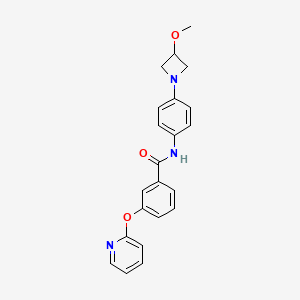

N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxyazetidin-1-yl)phenyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-27-20-14-25(15-20)18-10-8-17(9-11-18)24-22(26)16-5-4-6-19(13-16)28-21-7-2-3-12-23-21/h2-13,20H,14-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBICZCKDZIHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Methoxyazetidine Intermediate: The synthesis begins with the preparation of the methoxyazetidine intermediate. This can be achieved through the reaction of an appropriate azetidine precursor with methanol under acidic or basic conditions.

Coupling with Phenyl Ring: The methoxyazetidine intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride, to facilitate the reaction.

Formation of Pyridin-2-yloxybenzamide: The final step involves the coupling of the phenyl-methoxyazetidine intermediate with pyridin-2-yloxybenzamide. This can be achieved through a condensation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.

Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its potential as a drug candidate.

Material Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific properties.

Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail.

Comparison with Similar Compounds

Similar Compounds

N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide analogs: Compounds with similar structures but different substituents on the phenyl or pyridine rings.

Other Azetidine Derivatives: Compounds containing the azetidine ring but with different functional groups attached.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with biological targets in ways that similar compounds may not.

Q & A

Q. Key Optimization Factors :

- Temperature : Maintain 0–5°C during azetidine coupling to minimize side reactions .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

How can structural characterization of this compound be validated using advanced analytical techniques?

Basic Research Question

Validation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., pyridin-2-yloxy vs. azetidine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic Research Question

- Enzyme Inhibition : Screen against kinases (e.g., DDR1/2) or proteases using fluorescence-based assays .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess IC₅₀ values .

Methodological Note : Include positive controls (e.g., imatinib for kinase assays) and replicate experiments (n=3) to ensure reproducibility .

How do structural modifications (e.g., azetidine vs. piperazine substituents) impact target selectivity?

Advanced Research Question

- SAR Insights :

- Azetidine vs. Piperazine : The 3-methoxyazetidine group may reduce steric hindrance compared to bulkier piperazines, enhancing binding to flat kinase pockets .

- Pyridin-2-yloxy Positioning : Meta-substitution on benzamide improves π-π stacking with hydrophobic residues in enzyme active sites .

Advanced Research Question

- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA, Tukey’s test) to identify outliers .

Example : Discrepancies in cytotoxicity data may arise from differences in cell passage number or serum content in media .

How can computational modeling guide the optimization of pharmacokinetic properties?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to predict binding poses with DDR1/2 kinases (PDB: 3HKC) .

- ADME Prediction : SwissADME to assess logP (target <5), PSA (<140 Ų), and CYP450 inhibition risks .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Key Finding : The methoxyazetidine group reduces metabolic oxidation, improving half-life in preclinical models .

What in vivo models are appropriate for evaluating therapeutic efficacy?

Advanced Research Question

- Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., HT-29 colon carcinoma) in nude mice .

- Dosing Regimens : Oral administration (10–50 mg/kg/day) with pharmacokinetic sampling (plasma/tissue concentration via LC-MS) .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and body weight changes over 28 days .

Note : Include vehicle controls and blinded histopathological analysis to minimize bias .

How can synergistic effects with other therapeutic agents be systematically evaluated?

Advanced Research Question

- Combination Index (CI) : Use Chou-Talalay method to quantify synergy (CI <1) with standard chemotherapies (e.g., 5-FU) .

- Mechanistic Studies : RNA-seq to identify pathway crosstalk (e.g., MAPK inhibition enhancing DDR1 blockade) .

Example : Co-administration with cell-penetrating peptides increases intracellular accumulation by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.